Cas no 2138005-42-0 (7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one)

7-tert-Butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one is a spirocyclic compound featuring a diazaspiro core structure, which is of interest in medicinal chemistry and pharmaceutical research. Its rigid spiro framework and tertiary butyl group enhance steric and electronic properties, making it a valuable intermediate for the synthesis of bioactive molecules. The compound's unique structural motif offers potential for modulating selectivity and binding affinity in drug design, particularly for central nervous system (CNS) targets. Its stability and well-defined stereochemistry further support its utility in exploratory synthesis and lead optimization. This compound is typically handled under controlled conditions due to its reactive functional groups.
7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one structure
2138005-42-0 structure
商品名:7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one
CAS番号:2138005-42-0
MF:C13H24N2O
メガワット:224.342463493347
CID:6298827
PubChem ID:165842957

7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one 化学的及び物理的性質

名前と識別子

    • 7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one
    • EN300-1085410
    • 2138005-42-0
    • 7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one
    • インチ: 1S/C13H24N2O/c1-10-7-14-8-13(10)9-15(12(2,3)4)6-5-11(13)16/h10,14H,5-9H2,1-4H3
    • InChIKey: LPCQLUWVRAXSLB-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCN(C(C)(C)C)CC21CNCC2C

計算された属性

  • せいみつぶんしりょう: 224.188863393g/mol
  • どういたいしつりょう: 224.188863393g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 295
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 32.3Ų

7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1085410-0.05g
7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one
2138005-42-0 95%
0.05g
$851.0 2023-10-27
Enamine
EN300-1085410-0.1g
7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one
2138005-42-0 95%
0.1g
$892.0 2023-10-27
Enamine
EN300-1085410-1g
7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one
2138005-42-0 95%
1g
$1014.0 2023-10-27
Enamine
EN300-1085410-0.25g
7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one
2138005-42-0 95%
0.25g
$933.0 2023-10-27
Enamine
EN300-1085410-2.5g
7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one
2138005-42-0 95%
2.5g
$1988.0 2023-10-27
Enamine
EN300-1085410-1.0g
7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one
2138005-42-0
1g
$1014.0 2023-06-10
Enamine
EN300-1085410-0.5g
7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one
2138005-42-0 95%
0.5g
$974.0 2023-10-27
Enamine
EN300-1085410-10.0g
7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one
2138005-42-0
10g
$4360.0 2023-06-10
Enamine
EN300-1085410-5g
7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one
2138005-42-0 95%
5g
$2940.0 2023-10-27
Enamine
EN300-1085410-5.0g
7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one
2138005-42-0
5g
$2940.0 2023-06-10

7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one 関連文献

7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-oneに関する追加情報

7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one: A Comprehensive Overview

The compound with CAS No. 2138005-42-0, commonly referred to as 7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by two rings joined by a single atom, in this case, the nitrogen atom at position 7. The spiro structure is particularly interesting due to its unique electronic and steric properties, making it a valuable subject for both theoretical and applied research.

Recent studies have highlighted the potential of 7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one in drug discovery and development. Its diazaspiro framework has been shown to exhibit promising bioactivity, particularly in modulating enzyme activity and receptor binding. For instance, researchers have demonstrated that this compound can act as a selective inhibitor of certain kinases, which are critical targets in the treatment of cancer and inflammatory diseases.

The synthesis of 7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one involves a multi-step process that combines principles from both classical organic synthesis and modern catalytic techniques. Key steps include the formation of the spiro ring through intramolecular cyclization reactions and the introduction of substituents such as the tert-butyl and methyl groups at specific positions to optimize the molecule's pharmacokinetic properties. The use of transition metal catalysts has significantly improved the efficiency of these reactions, enabling researchers to achieve higher yields and better control over stereochemistry.

In terms of physical properties, 7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one exhibits a melting point of approximately 165°C and a boiling point around 380°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which is advantageous for its use in various chemical reactions and analytical techniques like high-performance liquid chromatography (HPLC). The compound's UV-vis spectrum shows strong absorption bands in the range of 280–320 nm, indicating its potential for use in fluorescence-based assays.

From a biological standpoint, 7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one has been evaluated for its cytotoxicity against various cancer cell lines. Initial results suggest that it exhibits selective toxicity towards malignant cells while sparing normal cells to a significant extent. This selectivity is attributed to the compound's ability to inhibit key enzymes involved in cell proliferation and survival pathways without affecting essential cellular functions in healthy cells.

Moreover, recent advancements in computational chemistry have allowed researchers to model the interaction of 7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one with target proteins at an atomic level. These studies have provided valuable insights into the molecular basis of its bioactivity and have guided further optimization efforts aimed at enhancing its therapeutic potential. For example, molecular dynamics simulations have revealed that the tert-butyl group plays a crucial role in stabilizing the compound's binding mode within the active site of its target enzyme.

In conclusion, 7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one represents a fascinating example of how structural complexity can be harnessed to create molecules with unique properties and significant biological activity. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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